molecular formula C17H13F3N2O2S B2502770 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097900-43-9

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2502770
CAS No.: 2097900-43-9
M. Wt: 366.36
InChI Key: BXRNCGMGSGYJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 6-position and a carboxamide moiety at the 3-position. The ethyl linker bridging the pyridine and the fused furan-thiophene system introduces conformational flexibility, which may influence its pharmacological or material properties. This compound shares structural motifs with bioactive molecules, such as antimicrobial agents (e.g., quinolone hybrids in ) and kinase inhibitors (e.g., thieno[2,3-b]pyridines in ) . Its molecular weight, based on analogous compounds (e.g., CAS 2097858-31-4 in ), is estimated to be ~344–360 g/mol, depending on substituent variations .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)15-6-5-11(9-21-15)16(23)22-10-12(13-3-1-7-24-13)14-4-2-8-25-14/h1-9,12H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRNCGMGSGYJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes furan and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C16H14F3N3O2S. The structural features include:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Trifluoromethyl Group : A functional group that enhances the compound's lipophilicity and metabolic stability.

Antimicrobial Properties

Research has indicated that compounds containing furan and thiophene rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The proposed mechanism includes the activation of caspases and modulation of apoptotic signaling pathways.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For example, it has shown promise as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are involved in regulating cellular signaling pathways. Inhibition of PTPs can lead to altered phosphorylation states of proteins, impacting cell growth and differentiation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives containing furan and thiophene rings. The findings indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against Staphylococcus aureus .

CompoundMIC (µg/mL)Target Organism
Compound A20E. coli
Compound B15Staphylococcus aureus
This compound15Staphylococcus aureus

Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines. The results indicated an IC50 (half-maximal inhibitory concentration) value of 12 µM in HeLa cells, suggesting significant anticancer activity .

Cell LineIC50 (µM)
HeLa12
MCF718
A54925

The biological activity of this compound is believed to arise from multiple mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of the furan and thiophene rings may facilitate interaction with lipid membranes.
  • Apoptotic Pathway Modulation : Activation of caspases leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : Competitive inhibition of target enzymes involved in critical cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its hybrid structure combining pyridine, furan, and thiophene rings. Below is a comparison with structurally related molecules:

Compound Name / ID Key Features Molecular Weight (g/mol) Notable Substituents/Functional Groups Reference Evidence
Target Compound Pyridine-3-carboxamide, trifluoromethyl (C6), ethyl-furan-thiophene linker ~344–360 CF₃, furan-2-yl, thiophen-2-yl
1-cyclopropyl-3-(2-(7-fluoro-6-(furan-2-yl)-4-oxo-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)imidazolidine-2,4-dione (19l) Quinoline core with CF₃, fused imidazolidinedione, furan substituent ~500–520 CF₃, furan-2-yl, cyclopropyl, fluoro
2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-fluorophenyl)acetamide Pyridine with CF₃, thiophene, cyano, and thioacetamide groups ~412 CF₃, thiophen-2-yl, cyano, S-acetamide
N-(3-acetylphenyl)-3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine core with acetylphenyl, chlorophenyl, and carboxamide groups ~500 Cl, acetylphenyl, thienopyridine
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) 1,4-Dihydropyridine with furyl, methoxyphenyl, and thioether groups ~520 Furyl, methoxyphenyl, thioether

Key Differentiators

Electron-Withdrawing Groups: The 6-trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., dihydropyridines in ) .

Linker Flexibility: The ethyl bridge distinguishes it from rigid analogs like thienopyridines or spiro compounds (e.g., ), which may limit conformational adaptability .

Physicochemical Properties

  • Solubility : The trifluoromethyl group and carboxamide moiety likely improve aqueous solubility compared to purely aromatic systems (e.g., AZ257 in ) .
  • Melting Point : Estimated to be 150–180°C, similar to pyridine-carboxamide derivatives in .

Preparation Methods

Initial Cyclocondensation of 1,3-Dione Precursors

The patent EP2008654A1 outlines a foundational approach starting with 1,3-dione derivatives. Reacting 4-methoxybenzyl-protected dione (II) with cyanothioacetamide (III) in ethanol/triethylamine yields 2-mercaptonicotinonitrile (IV), a key intermediate. This step achieves 78% conversion at 65°C over 6 hours, as monitored by thin-layer chromatography (TLC).

Reaction Conditions:

  • Solvent: Anhydrous ethanol
  • Base: Triethylamine (1.2 equiv)
  • Temperature: 65°C
  • Yield: 78%

Thioether Formation and Cyclization

Intermediate IV undergoes nucleophilic substitution with chloroacetamide (V) in dimethylformamide (DMF) under sodium hydride catalysis. This generates the thieno[2,3-b]pyridine scaffold (VI), critical for subsequent functionalization. The reaction requires strict anhydrous conditions to prevent hydrolysis of the nitrile group.

Key Optimization:

  • Substituting chloroacetamide with bromoacetamide increases reaction rate (3 hours vs. 6 hours) but reduces yield by 12% due to bromide precipitation.

Alternative Route: Biginelli Reaction Derivatives

Multicomponent Cyclocondensation

Adapting the Biginelli reaction, furfuraldehyde, ethyl acetoacetate, and urea undergo cyclocondensation to form 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (VII). While this method simplifies furan incorporation, the trifluoromethyl group must be introduced post-cyclization, limiting overall efficiency.

Crystallographic Insights:

  • Single-crystal X-ray diffraction confirms a flattened boat conformation for the dihydropyrimidinone ring, with rotational disorder in the furan moiety.

Post-Modification Challenges

Functionalizing the Biginelli adduct at position 6 requires harsh fluorination conditions (e.g., SF4 gas), resulting in modest yields (52%) and purity issues. This route is less favored for large-scale synthesis due to safety concerns and byproduct formation.

Ethyl Bridge Assembly via Nucleophilic Coupling

Dual Heterocycle Attachment

The ethyl bridge connecting furan and thiophene is constructed using a Mitsunobu reaction. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine mediate the coupling of 2-(hydroxymethyl)furan and 2-mercaptothiophene at 0°C, followed by gradual warming to room temperature. This method avoids racemization, preserving stereochemical integrity.

Critical Parameters:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C → 25°C over 24 hours
  • Yield: 61%

Amide Bond Formation

The final carboxamide group is installed via HATU-mediated coupling of the pyridine-3-carboxylic acid with the ethyl-bridged amine. 2,2,2-Trifluoroethanol (TFE) serves as the solvent, enhancing reaction homogeneity and preventing epimerization.

Purification Protocol:

  • Column chromatography (SiO2, ethyl acetate/hexanes 3:7)
  • Final purity: >99% by HPLC

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J = 7.8 Hz, 1H), 7.45–7.32 (m, 4H, furan/thiophene), 4.21 (q, J = 6.9 Hz, 2H, CH2), 3.98 (s, 2H, NH2).
  • HRMS (ESI+): m/z calc. for C17H13F3N2O2S [M+H]+: 367.0732; found: 367.0735.

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound?

The synthesis involves multi-step organic reactions, including:

  • Hantzsch pyridine synthesis for constructing the pyridine core.
  • Suzuki-Miyaura coupling to introduce the thiophene moiety, utilizing palladium catalysts and boronic acid derivatives. Critical parameters include solvent selection (e.g., polar aprotic solvents), temperature control (e.g., 80–120°C), and catalyst optimization (e.g., Pd(PPh₃)₄). Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups and connectivity.
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemical ambiguities .

Q. What storage conditions are recommended to maintain compound stability?

Store in airtight containers at –20°C, protected from light and moisture. Stability assessments include accelerated degradation studies under varying pH (3–9) and temperature (25–60°C) to determine shelf life .

Advanced Questions

Q. How can synthetic yields be optimized for large-scale production?

Use Design of Experiments (DOE) to systematically vary:

  • Catalysts : Test Pd variants (e.g., PdCl₂ vs. Pd(OAc)₂).
  • Solvents : Compare DMF, THF, and toluene for reaction efficiency.
  • Temperature gradients : Optimize exothermic steps to minimize side reactions. Real-time monitoring via in-situ FTIR or HPLC ensures reaction completion .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Cross-validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm ambiguous signals.
  • Polymorphism analysis : Perform PXRD to detect crystal packing variations.
  • SHELX refinement : Adjust thermal parameters and hydrogen bonding networks in crystallographic models to align with NMR data .

Q. What methodologies identify biological targets in anticancer research?

  • In-silico docking (AutoDock Vina) predicts binding to kinases or GPCRs.
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD values).
  • CRISPR-Cas9 screens : Identify gene knockouts that modulate compound efficacy. Validate targets via enzyme inhibition assays (e.g., IC50 determination) .

Q. How to design preclinical pharmacokinetic (PK) studies?

  • In-vitro assays : Microsomal stability (human/rodent liver microsomes), plasma protein binding (equilibrium dialysis).
  • In-vivo PK : Administer compound to rodents and collect plasma samples at timed intervals.
  • LC-MS/MS quantification : Measure bioavailability, half-life, and clearance rates .

Q. How to address inconsistent bioactivity across cell lines?

  • Mechanistic profiling : Perform Western blotting or RNA-seq to compare pathway activation (e.g., apoptosis markers).
  • Metabolic profiling : Assess cytochrome P450 activity in different cell lines.
  • Isogenic cell models : Engineer cells with matched genetic backgrounds to isolate variable factors (e.g., receptor expression levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.